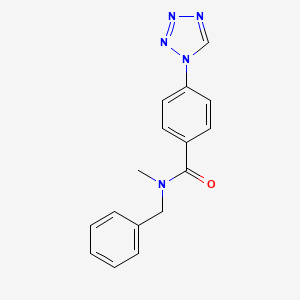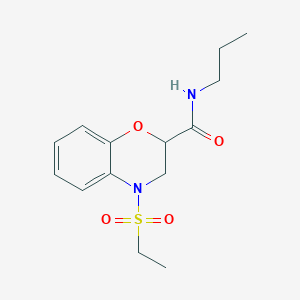![molecular formula C12H12BrClN2OS B4537923 5-bromo-N-[(3-buten-1-ylamino)carbonothioyl]-2-chlorobenzamide](/img/structure/B4537923.png)
5-bromo-N-[(3-buten-1-ylamino)carbonothioyl]-2-chlorobenzamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "5-bromo-N-[(3-buten-1-ylamino)carbonothioyl]-2-chlorobenzamide" involves multi-step chemical reactions that meticulously combine various reactants. For instance, a study detailed the preparation of a novel non-peptide CCR5 antagonist through a series of reactions starting from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde, showcasing the complexity involved in synthesizing such compounds (H. Bi, 2014).
Molecular Structure Analysis
The molecular structure of compounds akin to "5-bromo-N-[(3-buten-1-ylamino)carbonothioyl]-2-chlorobenzamide" has been elucidated using various analytical techniques. For example, the crystal structure and density functional theory (DFT) calculations of a related compound provided insights into its molecular conformation, revealing the relationships between its structure and physicochemical properties (Xiangyang Liu et al., 2022).
Chemical Reactions and Properties
The chemical reactivity of compounds with similar structures involves various reaction mechanisms. One study demonstrated the 5-endo-dig electrophilic cyclization of 1,4-diaryl but-3-yn-1-ones, highlighting the regiocontrolled synthesis of halo-substituted furans, which is indicative of the complex chemical behavior these compounds can exhibit (A. Sniady et al., 2005).
Wissenschaftliche Forschungsanwendungen
Organic Synthesis Applications
In the realm of organic synthesis, the use of halogenated compounds similar to 5-bromo-N-[(3-buten-1-ylamino)carbonothioyl]-2-chlorobenzamide has been explored for various synthetic routes and methodologies. For instance, studies on carbonyl propargylation and allenylation using 3-haloprop-1-yne with tin(II) halides have shown potential for creating 1-substituted but-3-yn-1-ols and buta-2,3-dien-1-ols, highlighting the versatility of halogenated compounds in organic transformations (Masuyama, Ito, Fukuzawa, Terada, & Kurusu, 1998). Furthermore, the synthesis of 2,3-dihydro-1H-[1]benzothieno[2,3-c]pyrroles showcases the condensation reactions involving halogenated benzothiophen derivatives, suggesting the importance of such halogenated frameworks in constructing heterocyclic compounds (Chapman, Clarke, Ewing, & Saraf, 1968).
Material Science and Catalysis
In material science, the development of new catalysts and materials often involves the intricate design of molecules with specific functionalities. The synthesis and application of molecules like 5-bromo-N-[(3-buten-1-ylamino)carbonothioyl]-2-chlorobenzamide can be crucial in designing catalysts for specific reactions. For example, studies on the regioselective palladium-catalyzed direct arylation utilizing hindered aryl bromides demonstrate the potential of such molecules in facilitating selective chemical transformations, which is essential for material synthesis and functionalization (Jin, Bheeter, & Doucet, 2014).
Medicinal Chemistry and Drug Development
In medicinal chemistry, the structural features of halogenated benzamides, akin to 5-bromo-N-[(3-buten-1-ylamino)carbonothioyl]-2-chlorobenzamide, are often leveraged to explore new therapeutic agents. Research into the development of acyl sulfonamide anti-proliferative agents, such as LY573636·Na, underscores the utility of such compounds in drug discovery and development. The detailed synthesis of related compounds emphasizes the role of halogenated benzamides in producing potential anticancer agents (Yates, Kallman, Ley, & Wei, 2009).
Eigenschaften
IUPAC Name |
5-bromo-N-(but-3-enylcarbamothioyl)-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrClN2OS/c1-2-3-6-15-12(18)16-11(17)9-7-8(13)4-5-10(9)14/h2,4-5,7H,1,3,6H2,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKXYWQDZJIBIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCNC(=S)NC(=O)C1=C(C=CC(=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(but-3-enylcarbamothioyl)-2-chlorobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(allylthio)-6,6-dimethyl-3-(2-methyl-2-propen-1-yl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4537843.png)
![N-cycloheptyl-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4537851.png)

![N-[2-(dimethylamino)ethyl]-N'-(4-methylbenzyl)thiourea](/img/structure/B4537859.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4537864.png)
![2-{[({5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzamide](/img/structure/B4537874.png)
![6-benzyl-3-(4-chlorophenyl)-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4537888.png)
![N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine hydrochloride](/img/structure/B4537890.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B4537901.png)
![6-({[3-(ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4537908.png)

![N-(4-chlorophenyl)-4-[5-(2-thienyl)-2H-tetrazol-2-yl]-1-piperidinecarboxamide](/img/structure/B4537919.png)
![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B4537932.png)
![[3-amino-6-cyclopropyl-4-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B4537933.png)